Cas no 1864074-68-9 (Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)

Cycloheptyl(thiophen-3-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- AKOS026747796
- 1864074-68-9
- F2167-2178
- cycloheptyl(thiophen-3-yl)methanamine hydrochloride
- cycloheptyl(thiophen-3-yl)methanamine;hydrochloride
- EN300-241025
- Cycloheptyl(thiophen-3-yl)methanamine hydrochloride
-
- インチ: 1S/C12H19NS.ClH/c13-12(11-7-8-14-9-11)10-5-3-1-2-4-6-10;/h7-10,12H,1-6,13H2;1H
- InChIKey: BSBSQTIWNKNFPI-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C=CC(=C1)C(C1CCCCCC1)N
計算された属性
- せいみつぶんしりょう: 245.1004985g/mol
- どういたいしつりょう: 245.1004985g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3Ų
Cycloheptyl(thiophen-3-yl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241025-10.0g |
cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
1864074-68-9 | 95% | 10.0g |
$3500.0 | 2024-06-19 | |
Life Chemicals | F2167-2178-5g |
cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
1864074-68-9 | 95%+ | 5g |
$1917.0 | 2023-09-06 | |
Life Chemicals | F2167-2178-0.25g |
cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
1864074-68-9 | 95%+ | 0.25g |
$576.0 | 2023-09-06 | |
Life Chemicals | F2167-2178-0.5g |
cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
1864074-68-9 | 95%+ | 0.5g |
$607.0 | 2023-09-06 | |
Enamine | EN300-241025-2.5g |
cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
1864074-68-9 | 95% | 2.5g |
$1594.0 | 2024-06-19 | |
Enamine | EN300-241025-0.25g |
cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
1864074-68-9 | 95% | 0.25g |
$748.0 | 2024-06-19 | |
Enamine | EN300-241025-0.5g |
cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
1864074-68-9 | 95% | 0.5g |
$781.0 | 2024-06-19 | |
Enamine | EN300-241025-1.0g |
cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
1864074-68-9 | 95% | 1.0g |
$813.0 | 2024-06-19 | |
Enamine | EN300-241025-0.1g |
cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
1864074-68-9 | 95% | 0.1g |
$715.0 | 2024-06-19 | |
TRC | C285126-500mg |
cycloheptyl(thiophen-3-yl)methanamine hydrochloride |
1864074-68-9 | 500mg |
$ 590.00 | 2022-04-01 |
Cycloheptyl(thiophen-3-yl)methanamine hydrochloride 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
Cycloheptyl(thiophen-3-yl)methanamine hydrochlorideに関する追加情報
Cycloheptyl(thiophen-3-yl)methanamine hydrochloride (CAS No. 1864074-68-9): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Cycloheptyl(thiophen-3-yl)methanamine hydrochloride, identified by its CAS number 1864074-68-9, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural framework combining a cycloheptyl group with a thiophen-3-yl moiety, has garnered attention due to its potential applications in drug discovery and development. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in various therapeutic contexts.
The structural composition of Cycloheptyl(thiophen-3-yl)methanamine hydrochloride positions it as a versatile intermediate in synthetic chemistry. The cycloheptyl group contributes to the compound's lipophilicity, while the thiophen-3-yl ring introduces electronic and steric effects that can influence its biological activity. These features make it an attractive scaffold for designing molecules with specific pharmacological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those incorporating thiophene derivatives. Thiophenes are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. The integration of a thiophen-3-yl group into the molecular structure of Cycloheptyl(thiophen-3-yl)methanamine hydrochloride suggests that it may exhibit similar properties, along with additional effects derived from the cycloheptyl moiety.
One of the most compelling aspects of Cycloheptyl(thiophen-3-yl)methanamine hydrochloride is its potential as a building block for more complex drug candidates. Researchers have been leveraging its structural features to develop novel molecules with enhanced binding affinity and selectivity. For instance, studies have shown that modifications around the thiophen ring can significantly alter the compound's interaction with biological targets, offering a pathway to fine-tune its pharmacological profile.
The hydrochloride salt form of this compound is particularly noteworthy for its improved pharmacokinetic properties. Salts are often used in pharmaceutical formulations to enhance solubility, stability, and bioavailability. In the case of Cyclohefty1(thiophen-3-y1)methanamine hydrochloride, the hydrochloride modification ensures better dissolution in aqueous solutions, facilitating its use in various formulation strategies.
Recent advancements in computational chemistry have further accelerated the exploration of Cycloheptyl(thiophen-3-y1)methanamine hydrochloride. Molecular modeling techniques have allowed researchers to predict the compound's binding interactions with target proteins with high accuracy. These predictions have guided experimental efforts, leading to more efficient synthesis and optimization processes. Additionally, virtual screening methods have identified potential derivatives of this compound that may exhibit even greater biological activity.
The therapeutic applications of Cyclohefty1(thiophen-3-y1)methanamine hydrochloride are still under investigation, but preliminary studies suggest several promising avenues. Its structural motifs are reminiscent of known bioactive molecules, hinting at potential roles in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. Further research is needed to fully elucidate its mechanism of action and therapeutic efficacy.
In conclusion, Cyclohefty1(thiophen-3-y1)methanamine hydrochloride (CAS No. 1864074-68-9) represents a fascinating compound with significant potential in chemical and pharmaceutical research. Its unique structure, combined with its favorable physicochemical properties, makes it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
1864074-68-9 (Cycloheptyl(thiophen-3-yl)methanamine hydrochloride) 関連製品
- 2757951-51-0(4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate)
- 13328-85-3(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID)
- 1807061-75-1(2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)
- 1891907-63-3(1-(2-bromo-4,5-difluorophenyl)-2-(methylamino)ethan-1-ol)
- 1038376-60-1(1-(5-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-amine)
- 1227565-01-6(6-Chloro-5-(4-fluorophenyl)picolinaldehyde)
- 1435935-87-7((4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide)
- 2580099-92-7(rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate)
- 1497912-35-2(2-{(3-methylphenyl)methylamino}propane-1,3-diol)




